1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide

Catalog No.
S11398146
CAS No.
M.F
C22H22N4O2S
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-y...

Product Name

1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide

IUPAC Name

1-methyl-5-oxo-2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C22H22N4O2S/c1-26-19(27)14-17(20(26)16-10-6-3-7-11-16)21(28)23-22-25-24-18(29-22)13-12-15-8-4-2-5-9-15/h2-11,17,20H,12-14H2,1H3,(H,23,25,28)

InChI Key

AKAYBRCWMJZOKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C4=CC=CC=C4

1-Methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide is a complex organic compound characterized by a pyrrolidine ring substituted with various functional groups. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it includes a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. The compound features a methyl group at the nitrogen of the pyrrolidine ring, a carboxamide group at the third position of the pyrrolidine, and a phenethyl substituent on the thiadiazole ring, contributing to its unique chemical properties.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: The carboxamide group can be hydrolyzed to yield corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The thiadiazole nitrogen may participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The presence of carbonyl groups enables condensation with various nucleophiles, potentially leading to the formation of more complex derivatives.

1-Methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide exhibits promising biological activities. Compounds containing the 1,3,4-thiadiazole moiety have been reported to possess:

  • Antimicrobial Properties: Derivatives have shown significant activity against various bacterial strains and fungi. The incorporation of phenethyl groups enhances this activity.
  • Anticancer Activity: Similar compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Some derivatives have demonstrated potential in reducing inflammation in preclinical models.

The synthesis of 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide can be achieved through several methods:

  • Multi-step Synthesis: Starting from readily available precursors such as phenylacetic acid and thiadiazole derivatives, the synthesis typically involves:
    • Formation of the thiadiazole ring through cyclization reactions.
    • Subsequent alkylation or acylation to introduce the pyrrolidine framework.
    • Final functionalization to obtain the desired carboxamide structure.
  • One-Pot Reactions: Recent advancements in synthetic chemistry allow for one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel.

The unique structure and biological activity of 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide make it suitable for various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Research Tool: It can serve as a probe in biological studies aimed at understanding disease mechanisms or drug interactions.

Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that:

  • The thiadiazole moiety may enhance binding interactions due to its ability to form hydrogen bonds and π-stacking with aromatic residues in proteins.
  • Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Several compounds share structural similarities with 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide. Notable examples include:

Compound NameStructureBiological Activity
2-Amino-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial and anticancer properties
1-Methylthio-pyrimidineContains a pyrimidine ringAntiviral and antibacterial activity
4-AminoquinolineContains a quinoline structureAntimalarial properties

Uniqueness

The uniqueness of 1-methyl-5-oxo-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)-2-phenylpyrrolidine-3-carboxamide lies in its specific combination of the pyrrolidine framework with both thiadiazole and phenethyl groups. This structural diversity may lead to enhanced bioactivity compared to simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

406.14634713 g/mol

Monoisotopic Mass

406.14634713 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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